
1,1-Dichloro-2,2,3,3-tetramethyl-1,3-diphenyltrisilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dichloro-2,2,3,3-tetramethyl-1,3-diphenyltrisilane is a unique organosilicon compound characterized by its complex structure, which includes two phenyl groups and three silicon atoms
Métodos De Preparación
The synthesis of 1,1-Dichloro-2,2,3,3-tetramethyl-1,3-diphenyltrisilane typically involves the reaction of chlorosilanes with phenyl-substituted silanes under controlled conditions. One common method includes the use of a Grignard reagent, where phenylmagnesium bromide reacts with dichlorosilane derivatives to form the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
1,1-Dichloro-2,2,3,3-tetramethyl-1,3-diphenyltrisilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions typically involve the use of hydride donors, leading to the formation of silanes.
Substitution: Halogen atoms in the compound can be substituted with other groups, such as alkyl or aryl groups, using appropriate reagents like organolithium or Grignard reagents.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and organometallic reagents for substitution. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,1-Dichloro-2,2,3,3-tetramethyl-1,3-diphenyltrisilane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex organosilicon compounds and polymers.
Medicine: Research is ongoing into its potential use in developing new pharmaceuticals, particularly in the field of silicon-based therapeutics.
Industry: It is used in the production of high-performance materials, such as silicone resins and coatings, due to its stability and resistance to degradation.
Mecanismo De Acción
The mechanism by which 1,1-Dichloro-2,2,3,3-tetramethyl-1,3-diphenyltrisilane exerts its effects involves interactions with various molecular targets and pathways. The compound’s silicon atoms can form stable bonds with other elements, influencing the reactivity and stability of the resulting molecules. This property is particularly useful in catalysis and material science, where the compound can act as a catalyst or a building block for more complex structures.
Comparación Con Compuestos Similares
1,1-Dichloro-2,2,3,3-tetramethyl-1,3-diphenyltrisilane can be compared with other similar organosilicon compounds, such as:
1,1-Dichloro-2,2,3,3-tetramethylcyclopropane: This compound has a similar chlorinated structure but lacks the phenyl groups and additional silicon atoms.
1,1,3,3-Tetramethyldisiloxane: This compound contains two silicon atoms and is used in similar applications but has different reactivity due to the presence of oxygen atoms.
Disiloxane, 1,3-dichloro-1,1,3,3-tetramethyl-: Another related compound with a similar backbone but different functional groups, leading to varied applications and reactivity.
Propiedades
Número CAS |
184847-84-5 |
|---|---|
Fórmula molecular |
C16H22Cl2Si3 |
Peso molecular |
369.5 g/mol |
Nombre IUPAC |
dichloro-[[dimethyl(phenyl)silyl]-dimethylsilyl]-phenylsilane |
InChI |
InChI=1S/C16H22Cl2Si3/c1-19(2,15-11-7-5-8-12-15)20(3,4)21(17,18)16-13-9-6-10-14-16/h5-14H,1-4H3 |
Clave InChI |
CWZOWEKYPYEWEK-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C1=CC=CC=C1)[Si](C)(C)[Si](C2=CC=CC=C2)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


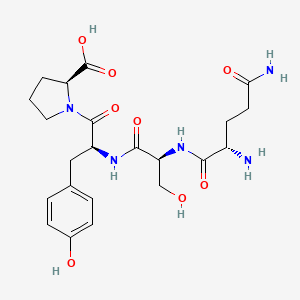
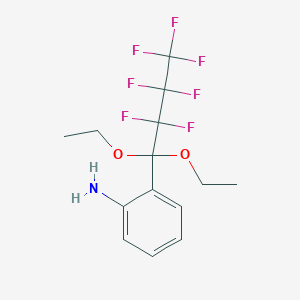
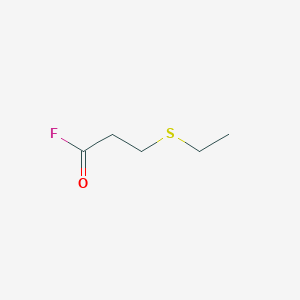
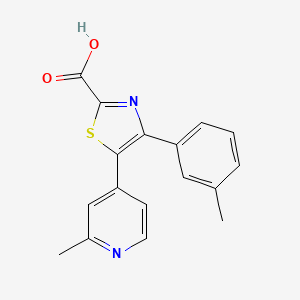



![4-Amino-N-[4-(2-formylhydrazinyl)phenyl]benzene-1-sulfonamide](/img/structure/B14254697.png)
![1-(4-methoxyphenyl)-N-[4-[(4-methoxyphenyl)methylideneamino]butyl]methanimine](/img/structure/B14254704.png)
![N,N-Dimethyl-2-{(E)-[(2,3,6-trichlorophenyl)methylidene]amino}ethan-1-amine](/img/structure/B14254710.png)
![3-({[4,4-Dimethyl-3-(trimethoxysilyl)pentyl]oxy}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B14254713.png)
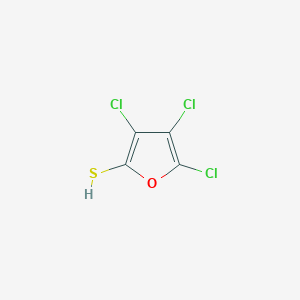
![[4-(4-Bromophenoxy)phenyl]phosphonic dichloride](/img/structure/B14254723.png)
![4-[1,1-Bis(1,3-benzothiazol-2-ylsulfanyl)prop-1-en-2-yl]morpholine](/img/structure/B14254727.png)
